"N-(2,5-Dichloro-4-nitrophenyl)acetamide" synthesis pathway
"N-(2,5-Dichloro-4-nitrophenyl)acetamide" synthesis pathway
An In-depth Technical Guide to the Synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide
Introduction
N-(2,5-Dichloro-4-nitrophenyl)acetamide, a halogenated nitroaromatic compound, is a molecule of significant interest in various chemical and pharmaceutical research domains. With the chemical formula C₈H₆Cl₂N₂O₃ and a molecular weight of 249.051 g/mol , its structure is characterized by a phenyl ring substituted with two chlorine atoms, a nitro group, and an acetamide group.[1][2][3] This unique arrangement of functional groups imparts distinct chemical properties and potential biological activity.[1] Notably, it has been investigated for its antimicrobial properties, making it a valuable scaffold for the development of new therapeutic agents.[1] Furthermore, it serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pigments. This guide provides a comprehensive exploration of the primary synthetic pathways to N-(2,5-Dichloro-4-nitrophenyl)acetamide, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
A summary of the key properties of N-(2,5-Dichloro-4-nitrophenyl)acetamide is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂N₂O₃ | [2][3][4] |
| Molecular Weight | 249.051 g/mol | [1][3][4] |
| CAS Number | 38411-17-5 | [2][3] |
| IUPAC Name | N-(2,5-dichloro-4-nitrophenyl)acetamide | [2] |
| Appearance | Solid | [1] |
| Density | 1.573 g/cm³ | [1] |
| Boiling Point | 424.6ºC at 760 mmHg | [1] |
| Synonyms | 2',5'-Dichloro-4'-nitroacetanilide | [2] |
Core Synthetic Strategies
The synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide can be effectively achieved through two principal routes, each with distinct advantages based on the availability of starting materials and desired reaction conditions.
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Pathway A: Acetylation of 2,5-Dichloro-4-nitroaniline. This is a direct, single-step approach assuming the availability of the substituted aniline precursor.
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Pathway B: Nitration of 2,5-Dichloroacetanilide. This pathway involves the initial protection of an aniline via acetylation, followed by a regioselective nitration.
The following sections will provide a detailed examination of each pathway, including the underlying chemical principles, step-by-step protocols, and mechanistic insights.
Pathway A: Synthesis via Acetylation of 2,5-Dichloro-4-nitroaniline
This method is arguably the most straightforward route to the target compound, predicated on the direct acylation of the precursor 2,5-Dichloro-4-nitroaniline.[1]
Causality and Strategic Rationale
The core of this pathway is the nucleophilic acyl substitution reaction. The amino group (-NH₂) of 2,5-dichloro-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The presence of strong electron-withdrawing groups (two chlorines and a nitro group) on the aromatic ring decreases the nucleophilicity of the amine compared to aniline. However, the reaction proceeds efficiently under appropriate conditions, often with gentle heating or in the presence of a catalyst. Acetic anhydride is generally preferred over acetyl chloride in a laboratory setting due to its lower volatility and less aggressive reaction profile.
Experimental Protocol
Starting Material: 2,5-Dichloro-4-nitroaniline (CAS: 6627-34-5)[5][6][7] Reagents: Acetic Anhydride, Glacial Acetic Acid (as solvent), Sulfuric Acid (optional catalyst).
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloro-4-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add acetic anhydride (1.2-1.5 eq) in a dropwise manner.
-
Optionally, a few drops of concentrated sulfuric acid can be added as a catalyst to increase the reaction rate. A similar procedure is documented for the acetylation of a structurally related compound, 2,5-difluoro-4-nitroaniline.[8]
-
Heat the reaction mixture to a gentle reflux (approximately 100-120°C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature, and then pour it slowly into a beaker of ice-cold water with constant stirring.
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The solid product, N-(2,5-Dichloro-4-nitrophenyl)acetamide, will precipitate out of the solution.
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Collect the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities.
-
Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Reaction Mechanism and Visualization
The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl group of the acetylating agent.
Caption: Two-step synthesis pathway via nitration of 2,5-dichloroacetanilide.
Safety and Handling
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Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. They can cause severe burns upon contact. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Acetylating Agents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle in a well-ventilated fume hood.
-
Nitration Reactions: Nitration reactions are highly exothermic and can proceed uncontrollably if the temperature is not carefully managed. Always use an ice bath and add reagents slowly.
-
Product: N-(2,5-Dichloro-4-nitrophenyl)acetamide is classified as an eye irritant. [2]Standard laboratory safety precautions should be followed when handling the compound.
Conclusion
The synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide is readily achievable through well-established organic chemistry principles. The choice between the acetylation of 2,5-dichloro-4-nitroaniline and the nitration of 2,5-dichloroacetanilide will primarily depend on the commercial availability and cost of the respective starting materials. Both methods, when performed with care and precision, provide reliable access to this valuable chemical intermediate. The detailed protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to successfully synthesize and explore the potential of this compound in their work.
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